5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
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Overview
Description
5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine typically involves the formation of the thiazole ring followed by its functionalization. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under basic conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and bases such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .
Scientific Research Applications
5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in drug development, particularly as a kinase inhibitor or receptor modulator.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2,4-disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazolo[5,4-b]pyridines: These compounds have a fused thiazole-pyridine ring system and are known for their kinase inhibitory activity.
Thiazole derivatives: Various thiazole derivatives are studied for their antimicrobial, antifungal, and anticancer properties.
Uniqueness
5-methyl-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to selective binding to molecular targets and specific biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3S/c1-11-5-6-17(19-9-11)21-18-20-16(10-22-18)15-8-13(3)12(2)7-14(15)4/h5-10H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOAMXQZQFMLSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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